3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
3-[5,6-Dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole-derived heterocyclic compound featuring a pyridinone moiety and multiple chloro substituents. Its molecular structure includes a 5,6-dichlorobenzimidazole core linked to a 2(1H)-pyridinone ring via a methylene bridge substituted with a 2,4-dichlorobenzyl group.
Its synthesis likely involves condensation reactions between substituted benzimidazole precursors and halogenated benzyl halides, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-11-4-3-10(13(21)6-11)9-26-17-8-15(23)14(22)7-16(17)25-18(26)12-2-1-5-24-19(12)27/h1-8H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJRCUXNBJDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common route includes the following steps:
Starting Materials: : The process often begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, 5,6-dichloro-2-aminobenzimidazole, and pyridinone derivatives.
Step-by-Step Synthesis: : The 2,4-dichlorobenzyl chloride reacts with 5,6-dichloro-2-aminobenzimidazole through a nucleophilic substitution reaction to form the benzimidazole derivative. This intermediate then undergoes cyclization with pyridinone under controlled conditions to yield the final product.
Reaction Conditions: : Typical conditions include the use of polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (80-150°C), and bases (e.g., K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and automated processes to ensure consistent product quality and high yield. Optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of multiple halogen groups.
Reduction Reactions: : The nitro or halogen groups in the compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: : Certain functional groups within the molecule, such as benzyl or benzimidazole groups, can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reagents: : Nucleophiles like sodium amide (NaNH2) or Grignard reagents (RMgX) in nonpolar solvents.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: : Formation of derivatives with different substituents on the aromatic rings.
Reduction: : Removal of halogens or reduction of nitro groups to amines.
Oxidation: : Formation of carboxylic acids or ketones from respective functional groups.
Scientific Research Applications
Chemistry
Catalyst Development: : Used in developing novel catalysts for organic reactions due to its unique structure.
Material Science: : Incorporated into polymers and materials for advanced properties like flame retardance or increased thermal stability.
Biology
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes due to its structural similarity to biological molecules.
Bioorganic Chemistry: : Used in studying interactions with biomolecules such as DNA and proteins.
Medicine
Drug Design: : Potential lead compound for developing new drugs targeting specific diseases due to its bioactive structure.
Pharmacology: : Studied for its pharmacokinetic properties and potential therapeutic uses.
Industry
Chemical Manufacturing: : Used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: : Evaluated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exerts its effects depends on its specific applications. Generally, it can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The dichlorobenzyl and benzimidazole moieties are crucial for binding to these targets.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Benzimidazole-Pyridinone Derivatives
Key Observations :
- Halogenation Impact : The 2,4-dichlorobenzyl variant exhibits the highest molecular weight and lipophilicity due to four chlorine atoms, which may influence bioavailability and target binding compared to less halogenated analogs .
- Fluorine Substitution: The 4-fluorobenzyl analog (C₁₉H₁₂Cl₂FN₃O) introduces fluorine, which is known to enhance metabolic stability and bioavailability compared to chlorine .
Functional Group Variations in Related Scaffolds
Table 2: Comparison with Non-Benzenoid Heterocyclic Derivatives
Key Observations :
Research Findings and Implications
- Synthetic Methods: The synthesis of these compounds typically involves multi-step protocols, such as condensation of bis-enaminones with substituted amines or diazonium coupling reactions, as seen in .
- Spectroscopic Characterization : NMR and IR data (e.g., δ 2.22 ppm for CH₃ groups in ) are critical for confirming substituent positions and purity.
Biological Activity
3-[5,6-Dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological activity based on available research findings, including data tables and case studies.
- Chemical Name : this compound
- CAS Number : 338412-08-1
- Molecular Formula : C19H11Cl4N3O
- Molecular Weight : 439.12 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.5 | Induction of apoptosis via ROS generation | |
| A549 | 0.8 | Inhibition of IDO1 enzyme activity | |
| HeLa | 0.6 | DNA intercalation and topoisomerase inhibition |
In a study evaluating various benzimidazole derivatives, this compound exhibited potent growth inhibitory activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to increased apoptosis rates in cancer cells.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted on a series of benzimidazole derivatives showed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value comparable to standard chemotherapeutic agents like cisplatin . The study indicated that the compound's mechanism involved oxidative stress induction leading to apoptosis.
- IDO1 Inhibition : Another significant finding was its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The compound demonstrated a strong binding affinity with an IC50 value in the low nanomolar range, indicating its potential as a therapeutic agent in cancer immunotherapy .
- Structure-Activity Relationship (SAR) : The structural modifications on the benzimidazole scaffold were systematically analyzed to optimize biological activity. The presence of dichloro substituents was found to enhance both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
